molecular formula C18H16ClN3O2S B11169617 N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-2-ethoxybenzamide

N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-2-ethoxybenzamide

Cat. No.: B11169617
M. Wt: 373.9 g/mol
InChI Key: OSFCMFRSJANIAH-UHFFFAOYSA-N
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Description

N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-2-ethoxybenzamide is a thiadiazole-based compound characterized by a 1,3,4-thiadiazole core substituted with a 4-chlorobenzyl group at position 5 and a 2-ethoxybenzamide moiety at position 2. This structure combines a heterocyclic scaffold with aromatic and alkyl substituents, which are often associated with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

Molecular Formula

C18H16ClN3O2S

Molecular Weight

373.9 g/mol

IUPAC Name

N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide

InChI

InChI=1S/C18H16ClN3O2S/c1-2-24-15-6-4-3-5-14(15)17(23)20-18-22-21-16(25-18)11-12-7-9-13(19)10-8-12/h3-10H,2,11H2,1H3,(H,20,22,23)

InChI Key

OSFCMFRSJANIAH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

The synthesis of N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-2-ethoxybenzamide typically involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the thiadiazole ring . The intermediate product is then reacted with 2-ethoxybenzoyl chloride to yield the final compound. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The 1,3,4-thiadiazole ring is reactive toward nucleophilic agents due to electron-deficient nitrogen atoms. For example:

  • Aminolysis : Reaction with primary amines (e.g., methylamine) replaces the 2-position substituent. In related compounds, this yields derivatives with altered biological activity .

  • Thiol Displacement : The sulfur atom in the thiadiazole ring can undergo displacement with thiol-containing reagents, forming sulfide-linked analogs .

Electrophilic Aromatic Substitution (EAS)

The 4-chlorophenyl group directs electrophilic substitution to the para position relative to the chlorine atom. Documented reactions include:

  • Nitration : Treatment with HNO₃/H₂SO₄ introduces a nitro group at the 3-position of the benzene ring, as observed in structurally similar thiadiazoles .

  • Halogenation : Bromination (Br₂/FeBr₃) yields dihalogenated derivatives, enhancing steric and electronic effects .

Amide Hydrolysis

The benzamide moiety undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl at reflux cleaves the amide bond, producing 2-ethoxybenzoic acid and the corresponding thiadiazolyl amine.

  • Basic Hydrolysis : NaOH/EtOH generates a carboxylate intermediate, which can be reprotonated to the free acid .

Ether Cleavage

The 2-ethoxy group is susceptible to cleavage with HI or BBr₃, yielding a phenolic derivative .

Cycloaddition and Ring-Opening Reactions

The thiadiazole ring participates in cycloaddition reactions:

  • Diels-Alder Reactions : Reacts with dienes (e.g., 1,3-butadiene) under thermal conditions to form bicyclic adducts, though yields are moderate (40–60%) .

  • Ring-Opening with Grignard Reagents : Reaction with organomagnesium bromides opens the thiadiazole ring, forming thioamide intermediates .

Metal-Catalyzed Coupling Reactions

The 4-chlorophenyl group enables cross-coupling reactions:

Reaction TypeConditionsProductYield
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, ArB(OH)₂Biaryl derivatives65–75%
Buchwald-Hartwig Amination Pd₂(dba)₃, Xantphos, amineAryl amine analogs55–70%

Oxidation and Reduction

  • Oxidation : The thiadiazole sulfur oxidizes to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiadiazole ring to a dihydrothiadiazole, altering its aromaticity .

Biological Interactions as Reactivity

While not traditional "reactions," the compound’s interactions with enzymes involve covalent or non-covalent binding:

  • Enzyme Inhibition : Forms hydrogen bonds with kinase active sites via the benzamide carbonyl and thiadiazole nitrogen atoms.

  • Metabolic Oxidation : Cytochrome P450 enzymes oxidize the ethoxy group to a hydroxylated metabolite.

Key Data Table: Reaction Conditions and Outcomes

ReactionReagents/ConditionsKey ProductYieldReference
NitrationHNO₃/H₂SO₄, 0°C, 4 h3-Nitro-4-chlorophenyl derivative72%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, 80°C, 12 hBiaryl-thiadiazole hybrid68%
Acidic Hydrolysis6M HCl, reflux, 8 h2-Ethoxybenzoic acid85%
Thiol DisplacementPhSH, K₂CO₃, DMF, 60°CPhenyl sulfide analog58%

Scientific Research Applications

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial potential. N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-2-ethoxybenzamide has shown promising results against various bacterial strains.

Target Organism MIC (µg/mL) Reference Year
Staphylococcus aureus322024
Escherichia coli642024

These findings indicate that the compound exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiadiazole derivatives. This compound has demonstrated cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µg/mL) Reference Year
MCF-7 (Breast Cancer)152023
HepG2 (Liver Cancer)10.102023

In vitro studies reveal that the compound can significantly reduce cell viability in cancer cell lines, indicating its potential as a therapeutic agent in oncology.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In a study involving LPS-stimulated macrophages, treatment with this compound resulted in a notable reduction in pro-inflammatory cytokines.

Cytokine Reduction (%) Reference Year
TNF-alpha502025
IL-6502025

These results suggest that the compound may be effective in modulating inflammatory responses, potentially useful in treating inflammatory diseases.

Case Studies

Several case studies have been conducted to explore the biological effects of this compound:

  • Antimicrobial Activity Evaluation (2024) :
    • Objective: Assess efficacy against Gram-positive and Gram-negative bacteria.
    • Findings: Significant inhibitory effects on Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL respectively.
  • Anticancer Activity Evaluation (2023) :
    • Objective: Evaluate cytotoxic effects on human breast cancer cells (MCF-7).
    • Findings: The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µg/mL after 48 hours of treatment.
  • Inflammation Model Study (2025) :
    • Objective: Investigate anti-inflammatory properties using LPS-stimulated macrophages.
    • Findings: Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Mechanism of Action

The mechanism of action of N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-2-ethoxybenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and antiviral effects . The exact molecular pathways and targets are still under investigation, but it is believed to interfere with DNA synthesis and protein function.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Thiadiazole Derivatives
Compound Name / ID Core Structure Substituents Key Functional Groups Synthesis Method
Target Compound 1,3,4-Thiadiazole - 4-Chlorobenzyl (C5)
- 2-ethoxybenzamide (C2)
Amide, ethoxy, chlorophenyl Not explicitly detailed in evidence
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) 1,3,4-Thiadiazole - Isoxazole (C5)
- Benzamide (C2)
Amide, isoxazole Reaction of enaminone with hydroxylamine hydrochloride
8a 1,3,4-Thiadiazole - Acetylpyridin-2-yl (C5)
- Benzamide (C2)
Amide, acetyl, pyridine Reaction of enaminone with acetylacetone
N-{[5-(Benzylidenamino)-1,3,4-thiadiazol-2-yl]sulfonyl}benzamide (9a) 1,3,4-Thiadiazole - Sulfonyl benzamide (C2)
- Benzylidenamino (C5)
Sulfonamide, benzamide Sulfonylation and condensation
N-{5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl}-4-(dimethylsulfamoyl)benzamide 1,3,4-Thiadiazole - 4-Chlorobenzylsulfanyl (C5)
- Dimethylsulfamoyl benzamide (C2)
Sulfamoyl, sulfanyl, chlorophenyl Not explicitly detailed

Key Observations :

  • The target compound distinguishes itself with a 2-ethoxybenzamide group, enhancing hydrophilicity compared to analogs with non-polar substituents (e.g., methyl or chloro groups in ) .
  • Sulfonamide derivatives (e.g., 9a ) exhibit distinct electronic properties due to the sulfonyl group, which may influence binding affinity in biological targets.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) Notable Spectral Features Calculated Density (g/cm³)
Target Compound Not reported ~1600–1700 (amide) Likely similar to analogs ~1.4 (predicted, based on )
6 160 1606 ¹H-NMR: 7.36–8.13 ppm (aromatic protons)
8a 290 1679, 1605 MS: m/z 414 (M⁺)
8b 200 1715, 1617 MS: m/z 444 (M⁺)
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide Not reported Predicted pKa: 8.29 ± 0.50 1.427 ± 0.06

Key Observations :

  • The target compound likely shares a high melting point (>200°C) with analogs like 8a and 8b, suggesting strong intermolecular interactions (e.g., hydrogen bonding from the amide group) .

Key Observations :

  • Ethoxybenzamide substituents may modulate pharmacokinetics, offering advantages over methyl or nitro groups in terms of metabolic stability .

Biological Activity

N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-2-ethoxybenzamide is a synthetic compound belonging to the thiadiazole class, which has garnered attention for its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

Overview of Thiadiazole Derivatives

Thiadiazole derivatives are known for their antimicrobial , anti-inflammatory , and anticancer properties. The presence of the 4-chlorophenyl group in this compound is believed to enhance its biological activity by influencing molecular interactions within biological systems.

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, preventing substrate binding and subsequent catalytic activity.
  • Receptor Modulation : It can act as an agonist or antagonist at various receptors, modulating signaling pathways that are crucial for cellular responses.

Antimicrobial Activity

Thiadiazole derivatives have demonstrated significant antimicrobial effects. Studies indicate that compounds similar to this compound exhibit potent activity against various bacterial strains and fungi. For instance, a related thiadiazole compound was shown to possess notable antibacterial activity against Staphylococcus aureus and Escherichia coli in vitro .

Anticancer Activity

Research has highlighted the anticancer potential of thiadiazole derivatives. In particular, compounds with structural similarities have been evaluated for their ability to inhibit cancer cell proliferation. A study reported that certain benzamide derivatives exhibited moderate to high potency in inhibiting RET kinase activity, a target in cancer therapy .

Case Study 1: Antiviral Activity

In a study focused on antiviral properties, a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives were synthesized and tested against the Tobacco Mosaic Virus (TMV). Among the synthesized compounds, some exhibited approximately 50% inhibition of TMV replication, suggesting potential applications in antiviral therapies .

Case Study 2: Anti-inflammatory Effects

Another investigation into the anti-inflammatory effects of thiadiazole derivatives revealed that compounds similar to this compound significantly reduced inflammation markers in animal models. This supports the potential use of these compounds in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-3-fluorobenzamideStructureAnticancer activity; inhibits RET kinase
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamideStructureAntiviral activity against TMV

Q & A

Q. What strategies enhance the compound’s stability under physiological conditions?

  • Methodology :
  • pH Stability Studies : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC .
  • Light/Temperature Stress Testing : Expose to 40°C/75% RH or UV light to identify degradation pathways .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values across cell lines?

  • Methodology :
  • Cross-Laboratory Calibration : Use standardized reference compounds (e.g., doxorubicin) to normalize data .
  • Cell Line Authentication : Verify cell line identity via STR profiling to rule out contamination .

Q. Why do certain derivatives show pro-apoptotic activity in some studies but not others?

  • Methodology :
  • Mechanistic Profiling : Combine caspase-3/7 activation assays with mitochondrial membrane potential (ΔΨm) measurements .
  • Transcriptomic Analysis : Perform RNA-seq to identify apoptosis-related gene expression changes (e.g., Bcl-2, Bax) .

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